N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide
CAS No.: 946269-66-5
Cat. No.: VC6384876
Molecular Formula: C26H26N2O5
Molecular Weight: 446.503
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946269-66-5 |
|---|---|
| Molecular Formula | C26H26N2O5 |
| Molecular Weight | 446.503 |
| IUPAC Name | N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,4-trimethoxybenzamide |
| Standard InChI | InChI=1S/C26H26N2O5/c1-31-22-13-11-20(24(32-2)25(22)33-3)26(30)27-19-10-12-21-18(15-19)9-14-23(29)28(21)16-17-7-5-4-6-8-17/h4-8,10-13,15H,9,14,16H2,1-3H3,(H,27,30) |
| Standard InChI Key | MLFJCTMZOZBSNV-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC)OC |
Introduction
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide is a complex organic compound featuring a tetrahydroquinoline core linked to a trimethoxybenzamide moiety. This compound is of interest due to its potential biological activities, which are influenced by its structural components. The tetrahydroquinoline part of the molecule is known for its diverse pharmacological properties, while the trimethoxybenzamide part may contribute to its solubility and interaction with biological targets.
Synthesis Methods
The synthesis of compounds with a tetrahydroquinoline core typically involves several steps, including the formation of the quinoline ring and subsequent modification with benzyl and benzamide groups. A common method for forming the quinoline core is through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The benzyl group is added using benzyl bromide, and the benzamide group is attached through a reaction with the appropriate benzoyl chloride.
Research Findings and Future Directions
Research on compounds with similar structures suggests that modifications to the quinoline core can enhance their interaction with biological targets, potentially leading to improved pharmacological properties. Future studies on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide could focus on its synthesis optimization, biological activity evaluation, and structure-activity relationship analysis to explore its therapeutic potential.
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